3,3,5-Trimethylhex-1-yne
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Overview
Description
3,3,5-Trimethylhex-1-yne is an organic compound with the molecular formula C9H14. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylhex-1-yne can be achieved through several methods. One common approach involves the alkylation of 3,3,5-trimethylhex-1-ene with a suitable alkyne precursor under basic conditions. Another method includes the dehydrohalogenation of 3,3,5-trimethylhexyl halides using strong bases like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions followed by purification processes such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylhex-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond yields the corresponding alkane.
Substitution: The alkyne can participate in nucleophilic substitution reactions, especially at the terminal carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Strong bases like sodium amide (NaNH2) are used to generate the acetylide anion, which can then react with electrophiles.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the electrophile used.
Scientific Research Applications
3,3,5-Trimethylhex-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylhex-1-yne in chemical reactions involves the nucleophilic attack on the carbon-carbon triple bond. This can lead to the formation of various intermediates, which then undergo further transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethyl-1-hexene: An alkene with a similar carbon skeleton but with a double bond instead of a triple bond.
3,3,5-Trimethylcyclohexanone: A cyclic ketone with a similar carbon framework.
(3E)-4,5,5-Trimethyl-3-hexen-1-yne: An isomer with a different position of the triple bond.
Uniqueness
3,3,5-Trimethylhex-1-yne is unique due to its terminal alkyne group, which imparts distinct reactivity compared to its alkene and cyclic ketone counterparts. This makes it a valuable compound in synthetic organic chemistry for the construction of more complex molecules.
Properties
IUPAC Name |
3,3,5-trimethylhex-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-6-9(4,5)7-8(2)3/h1,8H,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDFPTHRJOJVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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